molecular formula C21H29ClN4O3S2 B2910078 (4-((4-Methylthiazol-2-yl)methyl)piperazin-1-yl)(4-(piperidin-1-ylsulfonyl)phenyl)methanone hydrochloride CAS No. 1215613-05-0

(4-((4-Methylthiazol-2-yl)methyl)piperazin-1-yl)(4-(piperidin-1-ylsulfonyl)phenyl)methanone hydrochloride

Cat. No.: B2910078
CAS No.: 1215613-05-0
M. Wt: 485.06
InChI Key: AAHJGJRLHSKTDX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "(4-((4-Methylthiazol-2-yl)methyl)piperazin-1-yl)(4-(piperidin-1-ylsulfonyl)phenyl)methanone hydrochloride" features a piperazine core substituted with a 4-methylthiazole methyl group and a 4-(piperidin-1-ylsulfonyl)phenyl moiety.

Properties

IUPAC Name

[4-[(4-methyl-1,3-thiazol-2-yl)methyl]piperazin-1-yl]-(4-piperidin-1-ylsulfonylphenyl)methanone;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28N4O3S2.ClH/c1-17-16-29-20(22-17)15-23-11-13-24(14-12-23)21(26)18-5-7-19(8-6-18)30(27,28)25-9-3-2-4-10-25;/h5-8,16H,2-4,9-15H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAHJGJRLHSKTDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=N1)CN2CCN(CC2)C(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCCC4.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H29ClN4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

485.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-((4-Methylthiazol-2-yl)methyl)piperazin-1-yl)(4-(piperidin-1-ylsulfonyl)phenyl)methanone hydrochloride typically involves multi-step organic reactions. The process begins with the preparation of the thiazole and piperazine intermediates, followed by their coupling with a piperidine derivative. Key steps include:

    Formation of the Thiazole Intermediate: This involves the reaction of 4-methylthiazole with appropriate reagents under controlled conditions.

    Synthesis of the Piperazine Intermediate: This step involves the alkylation of piperazine with the thiazole intermediate.

    Coupling with Piperidine Derivative:

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. Techniques such as continuous flow chemistry and the use of catalysts can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

(4-((4-Methylthiazol-2-yl)methyl)piperazin-1-yl)(4-(piperidin-1-ylsulfonyl)phenyl)methanone hydrochloride can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the piperazine or piperidine rings.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products

    Oxidation Products: Sulfoxides, sulfones.

    Reduction Products: Alcohol derivatives.

    Substitution Products: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

(4-((4-Methylthiazol-2-yl)methyl)piperazin-1-yl)(4-(piperidin-1-ylsulfonyl)phenyl)methanone hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (4-((4-Methylthiazol-2-yl)methyl)piperazin-1-yl)(4-(piperidin-1-ylsulfonyl)phenyl)methanone hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. For example, it could inhibit or activate certain pathways, leading to desired biological effects.

Comparison with Similar Compounds

Table 1: Structural and Molecular Comparison

Compound Name Core Structure Substituent A Substituent B Molecular Weight Key Functional Groups Reference
Target Compound Piperazine-linked methanone 4-Methylthiazole methyl 4-(Piperidin-1-ylsulfonyl)phenyl Calculated ~525 g/mol Thiazole, sulfonamide, piperidine N/A
[] Piperazine-linked methanone Chloropyrimidinyl Triazole-phenyl Not specified Chloro, triazole, pyrimidine
[] Piperazine-linked methanone 4-Aminophenyl Furan-2-carbonyl Not specified Amine, furan, nitro reduction product
[] Piperazine-linked methanone 1-Ethylimidazol-2-yl 4-Methoxyphenyl 350.8 g/mol Imidazole, methoxy
[] Piperazine-linked ethanone 2-Phenylthiazole Phenyl Not specified Thiazole, phenyl
[] Piperazine-linked methanone Naphthalen-2-yl Furan-hydroxyethyl Not specified Naphthalene, furan, hydroxy

Key Observations :

  • Thiazole vs. Imidazole/Triazole : The target’s 4-methylthiazole group (electron-rich heterocycle) contrasts with imidazole ([8]) or triazole ([6]) substituents, which may alter binding affinity in biological targets.
  • Aromatic Systems : Compared to naphthalene ([10]) or methoxyphenyl ([8]), the target’s phenylsulfonyl group balances hydrophobicity and polarity.

Biological Activity

The compound (4-((4-Methylthiazol-2-yl)methyl)piperazin-1-yl)(4-(piperidin-1-ylsulfonyl)phenyl)methanone hydrochloride, often referred to as a thiazole-piperazine hybrid, is of significant interest due to its diverse biological activities. This article reviews its synthesis, biological properties, and potential therapeutic applications based on recent research findings.

Synthesis

The synthesis of this compound typically involves the reaction of 4-methylthiazole derivatives with piperazine and piperidinyl sulfonamide moieties. The process often employs coupling agents such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-Hydroxybenzotriazole) to facilitate the formation of the desired amide bond.

Antimicrobial Activity

Research indicates that thiazole and piperazine derivatives exhibit notable antimicrobial properties. A study demonstrated that various synthesized thiazole-piperazine compounds showed moderate to excellent antimicrobial activity against a range of bacterial strains. For instance, specific derivatives were reported to inhibit the growth of Gram-positive and Gram-negative bacteria effectively .

Table 1: Antimicrobial Activity of Thiazole-Piperazine Derivatives

Compound IDR GroupAntimicrobial Activity
5e2,4-(Cl)₂C₆H₃CH₂−Moderate
5k4-ClC₆H₄CH₂Excellent
5gCH₃Moderate

Anticancer Activity

The compound has also been evaluated for its anticancer potential. In vitro studies revealed that certain thiazole derivatives inhibit key oncogenic pathways, including the Ras signaling pathway and Na+/K(+)-ATPase activity in cancer cells . The ability to modulate these pathways suggests that these compounds may serve as promising candidates for cancer therapy.

Case Study: Inhibition of Cancer Cell Growth
A specific study assessed the growth inhibitory effects of various thiazoles on human glioma cell lines. The results indicated that compounds containing the thiazole moiety significantly reduced cell viability, demonstrating their potential as anticancer agents .

The biological activity of these compounds can be attributed to their ability to interfere with cellular processes:

  • Inhibition of CDK9 : The compound inhibits CDK9-mediated transcriptional activity, leading to reduced expression of anti-apoptotic proteins like Mcl-1. This mechanism promotes apoptosis in cancer cells .
  • Antimicrobial Mechanism : The antimicrobial activity is hypothesized to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.